molecular formula C12H8N6 B155479 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine CAS No. 1671-87-0

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Cat. No. B155479
CAS RN: 1671-87-0
M. Wt: 236.23 g/mol
InChI Key: JFBIRMIEJBPDTQ-UHFFFAOYSA-N
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Description

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, also referred to as pytz, is a compound that has been studied for its catalytic properties and molecular structure. It has been shown to catalyze the oxidation of alcohols to carbonyl compounds under visible light irradiation, which occurs smoothly at room temperature and demonstrates good functional group tolerance .

Synthesis Analysis

The synthesis of pytz and its derivatives has been explored in various studies. For instance, pytz has been used as a catalyst in the oxidation of alcohols to produce alkyl and aryl aldehydes and ketones, showcasing its potential in synthetic organic chemistry . Additionally, the compound has been involved in the formation of molecular complexes through hydrogen bonding, as seen in the reaction with trimesic acid .

Molecular Structure Analysis

The molecular structure of pytz has been characterized by X-ray crystallography. It crystallizes in the orthorhombic system and exhibits a boat conformation for the central tetrazine ring. The dihedral angle between the pyridine rings is reported, and both intra- and intermolecular hydrogen bonds have been observed . Furthermore, the compound has been found to form a 1-dimensional zigzag framework through hydrogen bonding when reacted with trimesic acid, leading to a 3-dimensional network supported by π-π interactions .

Chemical Reactions Analysis

Pytz and its derivatives participate in various chemical reactions. The [4+2]-cycloaddition reaction with alkenes has been studied, producing 1,4-dihydropyridazines and pyridazines through an inverse electron demand from the tetrazine system. The reactivity of these compounds has been evaluated, and the influence of electron-withdrawing substituents on the cycloaddition has been noted . Additionally, the compound's ability to form cocrystals with other molecules has been investigated, which can lead to unexpected molecular conformations stabilized by hydrogen and halogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pytz are closely related to its molecular structure and reactivity. The compound's ability to act as a catalyst under visible light without the need for metal catalysts is significant . Its crystalline structure and the presence of hydrogen bonds contribute to its stability and potential for forming cocrystals with various molecules, which can affect its physical properties . The study of its reactions with alkenes and the resulting products further illustrates the versatility of pytz in synthetic applications .

Scientific Research Applications

Metal Coordination and Complex Formation

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine demonstrates a unique ability to coordinate with metals, leading to the formation of complex structures. This compound has been used to synthesize gridlike metal complexes with copper(I) or silver(I) ions through self-assembly processes. The metal-coordinating ability of this compound offers potential applications in materials science and coordination chemistry (Hoogenboom et al., 2006).

Catalytic Applications

In catalysis, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine has been employed as a catalyst for various chemical reactions. For instance, it facilitates the oxidation of alcohols to carbonyl compounds under visible light irradiation, demonstrating good functional group tolerance. This provides an alternative method for synthesizing alkyl and aryl aldehydes and ketones (Samanta & Biswas, 2015). Additionally, it catalyzes the formation of amide bonds from thioacids and amines at room temperature, useful for synthesizing a variety of amides (Samanta et al., 2020).

Synthesis of Nanoparticles

The compound has been used in the synthesis of palladium and silver nanoparticles. These nanoparticles, capped with 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, have shown efficacy in catalyzing organic reactions like the Sonogashira coupling of aryl halides (Das et al., 2015) and in the detection of metal ions like Cu2+, Ni2+, and Ag+ (Samanta et al., 2014).

Antibacterial Properties

In the field of microbiology, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles have demonstrated antibacterial activity against Gram-positive Bacillus subtilis bacteria. This suggests potential applications in developing new antibacterial agents (Joardar et al., 2016).

Molecular Sensing and Imaging

This compound has also been explored for its potential in molecular sensing and imaging applications. For instance, its derivative was synthesized for fluorescence detection and imaging of DNA (Kore et al., 2015).

Safety And Hazards

When handling 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

3,6-dipyridin-2-yl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBIRMIEJBPDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311116
Record name 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
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Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

CAS RN

1671-87-0
Record name 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine
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Record name 1671-87-0
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Record name 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
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Record name 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Citations

For This Compound
166
Citations
S Samanta, S Das, P Biswas - Sensors and Actuators B: Chemical, 2014 - Elsevier
The synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine(pytz) capped silver nanoparticles (AgNPs) is achieved by reacting an aqueous AgNO 3 solution with 3,6-di(pyridin-2-yl)-1,4-…
Number of citations: 24 www.sciencedirect.com
S Samanta, S Ray, AB Ghosh, P Biswas - Rsc Advances, 2016 - pubs.rsc.org
Thiols are efficiently oxidized to disulfides (RSSR) in the presence of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in aqueous medium, as well as in the absence of a solvent under mild …
Number of citations: 35 pubs.rsc.org
S Samanta, S Ray, SN Bhaduri, PK Samanta… - Tetrahedron …, 2020 - Elsevier
A 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) catalysed efficient, mild and metal-free method has been developed for direct amide bond synthesis from simple thioacids and amines as …
Number of citations: 9 www.sciencedirect.com
P Chakraborty, S Joardar, S Ray, P Biswas, D Maiti… - Folia microbiologica, 2018 - Springer
Microbial biofilms are factions of surface-colonized cells encompassed in a matrix of extracellular polymeric substances. Profound application of antibiotics in order to treat infections …
Number of citations: 13 link.springer.com
S Samanta, P Biswas - Rsc Advances, 2015 - pubs.rsc.org
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) catalyzed oxidation of alcohols to the corresponding carbonyl compounds under visible light irradiation is described. This reaction occurs …
Number of citations: 25 pubs.rsc.org
S Das, S Samanta, S Ray, P Biswas - Rsc Advances, 2015 - pubs.rsc.org
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) capped Pd(0) nanoparticles (TzPdNPs) as a catalyst in the Sonogashira coupling of aryl halides in aqueous medium with diminished …
Number of citations: 14 pubs.rsc.org
R Hoogenboom, BC Moore… - The Journal of Organic …, 2006 - ACS Publications
3,6-Di(pyridin-2-yl)pyridazines are an interesting class of compounds because of their metal-coordinating ability resulting in the self-assembly into [2×2] gridlike metal complexes with …
Number of citations: 40 pubs.acs.org
S Joardar, S Ray, S Samanta, P Bhattacharjee - Cogent Biology, 2016 - Taylor & Francis
In this work, we report antibacterial activity of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) capped Pd(0) nanoparticles (TzPdNPs). The TzPdNPs were characterized by transmission …
Number of citations: 3 www.tandfonline.com
L Saghatforoush, K Moeini, V Golsanamlou… - Inorganica Chimica …, 2018 - Elsevier
We report the synthesis and single crystal X-ray structures of three zinc(II) and mercury(II) coordination polymers (1D-zigzag-{[Zn(μ-BPTZ)Cl 2 ]·DMSO} n (1), 1D-zigzag-{[Zn(μ-BPTZ)Br …
Number of citations: 11 www.sciencedirect.com
S Ray, P Biswas - Catalysis Communications, 2019 - Elsevier
3,6-Di(pyridin-2-yl)-1,2,4,5-s-tetrazine capped‑silver nanoparticles (TzAgNPs) exhibit an excellent catalytic activity and chemoselectivity for the reduction of various substituted …
Number of citations: 6 www.sciencedirect.com

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